1-(4-chlorophenyl)-3-(1H-indol-3-yl)urea
Description
1-(4-Chlorophenyl)-3-(1H-indol-3-yl)urea (CAS: 32585-53-8) is a urea derivative characterized by a 4-chlorophenyl group and an indole moiety at the urea linkage. Its molecular formula is C₁₇H₁₅ClN₃O, with a molecular weight of 312.78 g/mol . The compound’s structure combines the planar aromaticity of indole and the electron-withdrawing chlorine substituent, which influences its hydrogen-bonding capacity and biological interactions.
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-(1H-indol-3-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O/c16-10-5-7-11(8-6-10)18-15(20)19-14-9-17-13-4-2-1-3-12(13)14/h1-9,17H,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPMLRDPJAFMAPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)NC(=O)NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)-3-(1H-indol-3-yl)urea typically involves the reaction of 4-chloroaniline with isocyanates or carbamates in the presence of a base. The reaction conditions often include solvents such as dichloromethane or ethanol, and the reaction is carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorophenyl)-3-(1H-indol-3-yl)urea can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxindole derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
1-(4-chlorophenyl)-3-(1H-indol-3-yl)urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-3-(1H-indol-3-yl)urea involves its interaction with specific molecular targets. The indole moiety can interact with biological receptors, while the urea linkage can form hydrogen bonds with target proteins. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Similar Urea Derivatives
Urea derivatives are widely studied for their structural versatility and biological relevance. Below is a systematic comparison of 1-(4-chlorophenyl)-3-(1H-indol-3-yl)urea with analogous compounds, focusing on substituent effects, biological activity, and structural features.
Table 1: Structural and Functional Comparison of Urea Derivatives
Structural Insights from Crystallography
- Hydrogen-Bonding Networks : Urea derivatives form intermolecular N–H···O and C–H···Cl interactions, influencing their solid-state packing and solubility. For instance, 1-(adamantan-1-yl)-3-(4-chlorophenyl)urea exhibits zigzag polymeric chains via N–H···O bonds (H···A distances: 2.072–2.225 Å) .
- Planarity and Conformation : Compounds like 1-(3-chlorophenyl)-3-(4-nitrophenyl)urea adopt near-planar geometries (dihedral angle between phenyl rings: 8.7°), optimizing interactions with flat enzymatic pockets .
Biological Activity
1-(4-chlorophenyl)-3-(1H-indol-3-yl)urea is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article will explore its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound features a urea functional group linked to a chlorophenyl moiety and an indole derivative. The molecular formula is with a molecular weight of approximately 343.807 g/mol. The presence of the 4-chlorophenyl group enhances the compound's biological activity, particularly in cancer therapy and antimicrobial applications.
Anticancer Activity
Indole derivatives are well-documented for their anticancer properties. Research indicates that this compound exhibits significant inhibitory effects on cancer cell proliferation and can induce apoptosis in various cancer cell lines. For example, studies have reported IC50 values indicating the concentration required to inhibit cell growth by 50%:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MDA-MB-453 (Breast Cancer) | 29.1 | |
| MCF-7 (Breast Cancer) | 15.3 | |
| A549 (Lung Cancer) | 40.54 |
The unique substitution pattern on the indole ring influences its reactivity and selectivity towards biological targets, making it a valuable candidate for further modifications aimed at enhancing its anticancer efficacy.
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising results against various bacterial strains. In vitro studies have demonstrated significant growth inhibition against:
| Bacterial Strain | Inhibition (%) | Reference |
|---|---|---|
| Escherichia coli | Variable | |
| Klebsiella pneumoniae | Variable | |
| Acinetobacter baumannii | 94.5 | |
| Staphylococcus aureus | Variable |
These findings suggest potential applications in treating infections caused by resistant bacterial strains.
The mechanisms underlying the biological activities of this compound involve several pathways:
- Apoptosis Induction : The compound promotes programmed cell death in cancer cells, which is critical for inhibiting tumor growth.
- Receptor Interaction : Studies utilizing molecular docking techniques have indicated that this compound may interact with various receptors involved in cancer and inflammation pathways, enhancing its therapeutic potential.
- Antimicrobial Action : The structural features of the compound facilitate binding to bacterial enzymes or receptors, disrupting cellular functions.
Case Studies
Several studies have focused on the synthesis and evaluation of this compound:
- A study published in MDPI demonstrated that derivatives of urea with indole structures exhibited significant antimicrobial activity, highlighting the importance of structural modifications in enhancing biological efficacy .
- Another investigation indicated that modifications on the indole moiety could lead to substantial differences in potency against cancer cell lines.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for 1-(4-chlorophenyl)-3-(1H-indol-3-yl)urea, and what analytical techniques validate its purity?
- Synthesis : Typical routes involve coupling 4-chlorophenyl isocyanate with 1H-indol-3-amine under anhydrous conditions. Solvents like tetrahydrofuran (THF) or dichloromethane (DCM) are used, with catalytic bases (e.g., triethylamine) to drive urea bond formation. Reaction progress is monitored via thin-layer chromatography (TLC) .
- Characterization : Nuclear magnetic resonance (NMR; ¹H/¹³C) confirms the urea linkage and aromatic substituents. High-resolution mass spectrometry (HRMS) validates molecular weight, while HPLC ensures purity (>95%). X-ray crystallography may resolve structural ambiguities in crystalline derivatives .
Q. What are the primary biological targets or pathways investigated for this compound?
- The compound’s indole and urea moieties suggest potential interactions with kinase enzymes or G-protein-coupled receptors (GPCRs). Preliminary studies on analogs show activity against cancer cell lines (e.g., inhibition of tubulin polymerization) and antimicrobial targets (e.g., bacterial efflux pumps) .
Advanced Research Questions
Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved for this compound?
- Experimental Design : Use pharmacokinetic profiling to assess bioavailability and metabolic stability. For example, compare hepatic microsomal stability assays (in vitro) with plasma concentration-time curves (in vivo). Discrepancies may arise from poor solubility or off-target effects .
- Data Analysis : Apply multivariate statistical methods (e.g., PCA) to correlate structural modifications (e.g., halogen substitution) with activity trends. Cross-validate using orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) .
Q. What strategies optimize reaction yields for large-scale synthesis while minimizing byproducts?
- Process Chemistry : Use continuous flow reactors to enhance heat/mass transfer and reduce side reactions (e.g., dimerization of indole intermediates). Solvent optimization (e.g., switching from DCM to acetonitrile) improves selectivity .
- Byproduct Mitigation : Introduce scavenger resins (e.g., polymer-bound isocyanates) to trap excess reagents. Monitor reaction intermediates via in-situ FTIR or Raman spectroscopy .
Q. How do computational models predict the compound’s reactivity or binding modes?
- Quantum Mechanics : Density functional theory (DFT) calculates electron distribution at the urea carbonyl group, identifying nucleophilic attack sites. Molecular docking (e.g., AutoDock Vina) predicts binding poses in kinase pockets .
- MD Simulations : Assess stability of ligand-receptor complexes under physiological conditions (e.g., solvation effects on indole interactions) .
Methodological Challenges and Solutions
Q. What techniques resolve structural ambiguities in derivatives with similar substituents?
- Advanced NMR : Use 2D experiments (e.g., NOESY, HSQC) to distinguish between regioisomers (e.g., 4-chlorophenyl vs. 3-chlorophenyl substitution).
- Crystallography : Single-crystal X-ray diffraction provides unambiguous bond-length/angle data. For example, distinguish between urea tautomers using electron density maps .
Q. How is structure-activity relationship (SAR) analysis conducted for halogen-substituted analogs?
- SAR Workflow :
| Substituent Position | Biological Activity (IC₅₀) | LogP |
|---|---|---|
| 4-Chlorophenyl | 12 µM (Kinase X) | 3.2 |
| 3-Fluorophenyl | 18 µM (Kinase X) | 2.9 |
| 2-Methylindole | Inactive | 4.1 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
